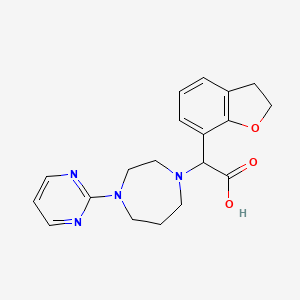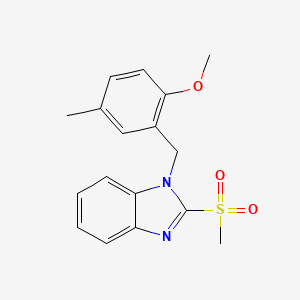
1-(1,3-thiazol-5-ylmethyl)-3-(trifluoromethyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related thiazolyl and pyridinyl compounds involves intricate chemical processes, often employing methods like the Paal-Knorr synthesis for pyrrole rings and various cyclocondensations for thiazole and pyridine systems. For instance, compounds with thiazolyl side chains have been synthesized through reactions that demonstrate the formation of protonated multinuclear complexes, which are significant in understanding the synthetic pathway of such complex molecules (Matczak-Jon et al., 2010).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been conducted using techniques like X-ray crystallography, which provides insights into the arrangement of atoms within the molecule and their spatial configuration. For example, studies on 1,3-thiazolyl derivatives have elucidated their crystal structures, shedding light on the preferred ligand conformations and the impact of intramolecular interactions on the molecule's overall structure (Elokhina et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving 1-(1,3-thiazol-5-ylmethyl)-3-(trifluoromethyl)pyridin-2(1H)-one and its analogs can be quite complex, involving various reaction pathways and intermediates. The formation of 2-trifluoromethyl thiazoles through [3 + 2] cycloaddition reactions, as demonstrated by Yao et al. (2022), highlights the reactivity and potential chemical transformations of such compounds (Yao et al., 2022).
Propiedades
IUPAC Name |
1-(1,3-thiazol-5-ylmethyl)-3-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2OS/c11-10(12,13)8-2-1-3-15(9(8)16)5-7-4-14-6-17-7/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAVVEAVUCWLAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(F)(F)F)CC2=CN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-thiazol-5-ylmethyl)-3-(trifluoromethyl)pyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-{[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)methanol](/img/structure/B5674060.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]methyl}-5-methoxypyridin-4-ol](/img/structure/B5674063.png)

![3-{[(2-ethoxyphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B5674081.png)

![5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5674096.png)
![2-[2-(4-morpholinyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone](/img/structure/B5674107.png)



![N-isobutyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5674144.png)
![1,6-dimethyl-N-[1-(3-thienyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5674156.png)
![(3R*,4S*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-cyclopropyl-3-pyrrolidinamine](/img/structure/B5674164.png)